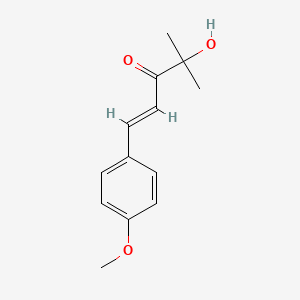
4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one, also known as HMP, is a natural compound found in various plant sources. It is a member of the chalcone family, which is known for its diverse biological activities. HMP has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. It also inhibits the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has been found to exert various biochemical and physiological effects, including the modulation of enzyme activity, gene expression, and cellular signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in the development of inflammation. 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has also been found to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has several advantages as a research tool, including its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has some limitations, including its low solubility in water, which can make it difficult to study its effects in aqueous systems. It also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one, including its potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one and its effects on cellular processes. Studies are also needed to investigate the toxicity and safety of 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one in vivo, as well as its potential interactions with other drugs. Additionally, the development of new methods for the synthesis and purification of 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one may help to improve its efficacy and bioavailability.
Métodos De Síntesis
4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of synthesis involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base catalyst. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with methyl vinyl ketone to yield 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one.
Aplicaciones Científicas De Investigación
4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has shown promising results in various scientific research studies, including its potential as an anti-inflammatory agent, antioxidant, and anticancer agent. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which play a crucial role in the development of chronic inflammatory diseases such as arthritis and asthma. 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has also been shown to possess potent antioxidant activity, which is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. Additionally, 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
(E)-4-hydroxy-1-(4-methoxyphenyl)-4-methylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,15)12(14)9-6-10-4-7-11(16-3)8-5-10/h4-9,15H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUZIWGNQKQNOU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-hydroxy-1-(4-methoxyphenyl)-4-methylpent-1-en-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

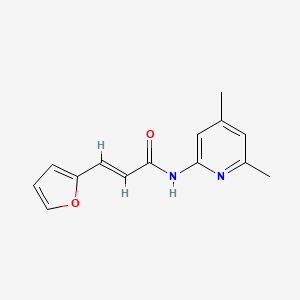

![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)
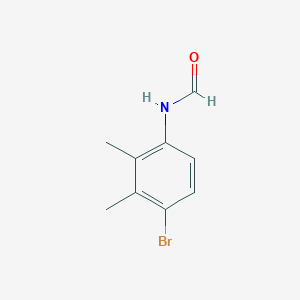

![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)

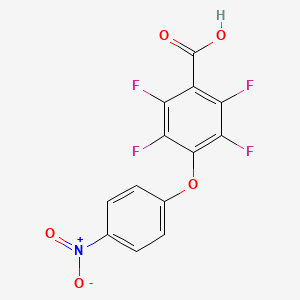
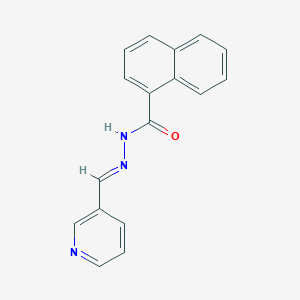
![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)